Ethylaluminum sesquichloride

Ziegler-Natta catalysis ethylene polymerization metallocene co-catalyst

Ethylaluminum sesquichloride (EASC; CAS 12075-68-2), an organoaluminum compound with the empirical composition (C₂H₅)₃Al₂Cl₃, is a cornerstone co-catalyst in Ziegler-Natta systems for olefin and diene polymerizations. Its unique stoichiometry—an equimolar mixture of diethylaluminum chloride (DEAC) and ethylaluminum dichloride (EADC) —imparts a distinctive Lewis acidity and alkylating capacity profile, enabling high catalytic activity in ethylene polymerization, stereospecific isoprene polymerization, and industrial EP/EPDM elastomer production.

Molecular Formula C6H15Al2Cl3
Molecular Weight 247.5 g/mol
Cat. No. B7799965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylaluminum sesquichloride
Molecular FormulaC6H15Al2Cl3
Molecular Weight247.5 g/mol
Structural Identifiers
SMILESCC[Al](CC)Cl.CC[Al](Cl)Cl
InChIInChI=1S/3C2H5.2Al.3ClH/c3*1-2;;;;;/h3*1H2,2H3;;;3*1H/q;;;+1;+2;;;/p-3
InChIKeyLDXMUMPEDOQULK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylaluminum Sesquichloride (EASC) for Ziegler-Natta Polymerization: Procurement-Grade Technical Overview


Ethylaluminum sesquichloride (EASC; CAS 12075-68-2), an organoaluminum compound with the empirical composition (C₂H₅)₃Al₂Cl₃, is a cornerstone co-catalyst in Ziegler-Natta systems for olefin and diene polymerizations. Its unique stoichiometry—an equimolar mixture of diethylaluminum chloride (DEAC) and ethylaluminum dichloride (EADC) [1]—imparts a distinctive Lewis acidity and alkylating capacity profile, enabling high catalytic activity in ethylene polymerization, stereospecific isoprene polymerization, and industrial EP/EPDM elastomer production [2][3]. EASC's balanced chlorine-to-ethyl ratio positions it as a versatile, intermediate-strength co-catalyst bridging the reactivity gap between non-halogenated trialkylaluminums and more highly chlorinated analogs.

Why Generic Substitution of Ethylaluminum Sesquichloride in Catalyst Formulations is Technically Unreliable


The Ziegler-Natta co-catalyst landscape is not defined by simple interchangability; the alkyl-to-halide ratio dictates the active site generation kinetics, polymer microstructure, and overall catalytic productivity. EASC's stoichiometric hybrid of DEAC and EADC creates a Lewis acidity profile that cannot be replicated by simple blending of the parent compounds, as the dimeric equilibrium in solution influences alkylation efficiency and chain transfer rates [1]. Substituting EASC with DEAC alone reduces halogen content and Lewis acidity, leading to altered polymer stereospecificity and molecular weight distribution in isoprene polymerization [2]. Conversely, substituting with EADC increases acidity but sacrifices alkylating capacity, which can deactivate certain transition metal centers or narrow the operational [Al]/[metal] ratio window [3]. The following quantitative evidence demonstrates precisely where EASC provides measurable, verifiable differentiation that directly impacts catalyst selection and process economics.

Ethylaluminum Sesquichloride: Quantified Comparative Performance Evidence for Scientific Procurement


Catalytic Activity in Ethylene Polymerization: EASC vs. DEAC and MAO with Cp₂TiCl₂

In a direct head-to-head comparison using bis(cyclopentadienyl) titanium dichloride (Cp₂TiCl₂) as the homogeneous metallocene catalyst, ethylaluminum sesquichloride (EASC) demonstrated its highest catalytic activity at an [Al]/[Ti] molar ratio of 9.17 [1]. Under identical experimental conditions, methyl aluminoxane (MAO) required a substantially higher ratio of 18.33 to achieve its optimum activity, while diethylaluminum chloride (DEAC) was evaluated but did not achieve the same peak activity level as EASC [1]. This lower optimal [Al]/[Ti] ratio translates directly to reduced co-catalyst consumption and lower overall catalyst system cost.

Ziegler-Natta catalysis ethylene polymerization metallocene co-catalyst catalytic activity

Supported Diimine Ni(II) Catalyst Productivity Exceeding 10⁵ g-PE/mol-Ni/h/bar with EASC

When combined with ethylaluminum sesquichloride as the activator/co-catalyst, supported diimine Ni(II) catalysts exhibited high polymerization activities exceeding 10⁵ g-PE mol-metal⁻¹ h⁻¹ bar⁻¹ [1]. This productivity level establishes EASC as an effective co-catalyst for late transition metal systems, a class of catalysts distinct from traditional early transition metal (Ti, V) Ziegler-Natta systems. The study further demonstrated that the resulting polymer morphology was tunable from spherical to fibrous shapes depending on processing conditions [1]. No comparable productivity data for DEAC or EADC under identical supported catalyst conditions is available in this study, positioning this as cross-study comparable evidence for EASC's efficacy.

late transition metal catalysts supported catalysts polyethylene catalyst productivity

EPDM Polymerization Process Optimization: Distinct Chloride-to-Aluminum Ratio Window for EASC

In a patented process for producing EP and EPDM polymers with reduced reactor fouling, the operable chloride-to-total aluminum molar ratio window was specifically defined for three organoaluminum co-catalysts. For ethylaluminum sesquichloride, the effective chloride-to-total aluminum ratio range is 0.7:1 to 1.4:1 [1]. This window is distinctly different from those specified for diethylaluminum chloride (0.7:1 to 0.95:1) and ethylaluminum dichloride (0.7:1 to 1.8:1) under identical process conditions [1]. The broader and intermediate range for EASC reflects its balanced chlorine content, providing greater formulation flexibility in commercial EPDM production.

EPDM rubber vanadium catalysts process optimization fouling reduction

Electrochemical Reactivation Potential: EASC-Enabled Oxidation State Control in VOCl₃ Systems

In VOCl₃-based Ziegler-Natta catalyst systems, low-valence V species (V³⁺, V²⁺) are inactive or low-activity, limiting overall productivity. The VOCl₃/EASC catalyst system was successfully integrated with electrochemical methodology to oxidize these low-valence V species back to high-valence active states, significantly improving catalytic activity [1]. This electrochemical reactivation strategy has been demonstrated specifically with the VOCl₃/EASC system, establishing EASC as a compatible co-catalyst for advanced process intensification technologies that extend catalyst lifetime and productivity [1].

electrochemical polymerization vanadium catalyst oxidation state control process intensification

Physicochemical Stability and Safety Profile: EASC's Intermediate Reactivity Defines Handling Requirements

Ethylaluminum sesquichloride exhibits physicochemical properties that reflect its intermediate position in the alkylaluminum chloride series. Key physical data include: boiling point 204°C, melting point -50°C, density 1.092 g/mL, and flash point -18°C [1]. EASC is pyrophoric (spontaneously flammable in air) and reacts violently with water, liberating flammable ethane gas and corrosive hydrogen chloride [2][3]. NFPA 704 ratings are Health 3, Flammability 3, Instability 3, with a Special hazard designation for violent/explosive water reaction [2]. Compared to DEAC, EASC's higher chlorine content correlates with increased Lewis acidity but also increased corrosive potential upon decomposition. Compared to EADC, EASC's higher ethyl content increases pyrophoricity and water-reactivity severity [3]. These properties necessitate identical inert atmosphere handling (nitrogen or argon) and rigorous moisture exclusion across all alkylaluminum chlorides, but the specific hazard profile informs risk assessment and facility requirements for procurement decisions.

pyrophoric handling organoaluminum safety water reactivity storage requirements

Ethylaluminum Sesquichloride: Evidence-Based Application Scenarios for Scientific and Industrial Users


Industrial Ethylene-Propylene (EP) and EPDM Elastomer Production

EASC is a preferred co-catalyst in vanadium-based Ziegler-Natta systems for commercial EP and EPDM rubber production due to its balanced chloride-to-aluminum ratio, which provides a wider operable formulation window (0.7:1 to 1.4:1) compared to DEAC while mitigating reactor fouling. The specific ratio range defined in US Patent 5,453,473 [1] enables process engineers to optimize polymerization conditions without the narrower constraints imposed by DEAC or the higher acidity of EADC. This translates to reduced production downtime and more consistent product quality in continuous industrial operations.

Supported Late Transition Metal Catalyst Platforms for Tailored Polyethylene Morphology

Researchers and process developers working with supported diimine Ni(II) or related late transition metal catalysts should prioritize EASC as the co-catalyst of choice. Evidence demonstrates that EASC enables catalyst productivities exceeding 10⁵ g-PE mol-metal⁻¹ h⁻¹ bar⁻¹ while allowing tunable polymer morphology from spherical to fibrous shapes [2]. This combination of high productivity and morphological control is valuable for developing specialty polyethylene grades with targeted physical properties for advanced materials applications.

Electrochemically Assisted Ziegler-Natta Polymerization for Enhanced Catalyst Productivity

For research programs focused on process intensification and catalyst lifetime extension, the VOCl₃/EASC system has been specifically validated for electrochemical reactivation. Electrochemical oxidation of inactive low-valence V species back to active high-valence states significantly improves catalytic activity [3]. EASC's compatibility with this emerging technology platform makes it the co-catalyst of choice for electrochemical polymerization studies and pilot-scale evaluations of electrically enhanced polyolefin production.

Stereospecific Isoprene Polymerization Requiring Microstructure Control

In stereospecific isoprene polymerization using cobalt-based pre-catalysts, the choice of co-catalyst fundamentally affects polyisoprene microstructure. EASC has been directly compared with DEAC in these systems, with results demonstrating that the co-catalyst structure influences the characteristics of the resulting polyisoprenes [4]. Researchers seeking specific cis-1,4, trans-1,4, or 3,4 incorporation levels should evaluate EASC as part of their catalyst optimization matrix, as its unique chlorine-to-ethyl ratio produces distinct microstructural outcomes not achievable with DEAC alone.

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